molecular formula C12H18BrN B13261616 [(2-Bromophenyl)methyl](pentyl)amine

[(2-Bromophenyl)methyl](pentyl)amine

Cat. No.: B13261616
M. Wt: 256.18 g/mol
InChI Key: PPNAFAWOJRKMQQ-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methylamine is an organic compound with the molecular formula C12H18BrN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a bromine atom at the 2-position and a pentyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of (2-Bromophenyl)methylamine can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methylamine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents, such as ethanol or dimethyl sulfoxide, at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions. These reactions are usually performed in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran or diethyl ether.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted phenylmethylamines.

    Oxidation: The major products are imines or nitriles.

    Reduction: The major products are the reduced amines or alkanes.

Scientific Research Applications

(2-Bromophenyl)methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity. It can be used as a ligand in the development of new drugs or as a probe to study biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: (2-Bromophenyl)methylamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pentyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways involved in its mechanism of action are still under investigation and may vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

(2-Bromophenyl)methylamine can be compared with other similar compounds, such as:

    (2-Chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of bromine. The difference in halogen atoms can affect the compound’s reactivity and biological activity.

    (2-Bromophenyl)methylamine: Similar structure but with a butyl group instead of a pentyl group. The difference in alkyl chain length can influence the compound’s physical properties and interactions with biological targets.

    (2-Bromophenyl)methylamine: Similar structure but with an ethyl group instead of a pentyl group. The shorter alkyl chain can result in different chemical and biological properties.

The uniqueness of (2-Bromophenyl)methylamine lies in its specific combination of a bromine-substituted phenyl ring and a pentyl group attached to the nitrogen atom, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]pentan-1-amine

InChI

InChI=1S/C12H18BrN/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8,14H,2-3,6,9-10H2,1H3

InChI Key

PPNAFAWOJRKMQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=CC=C1Br

Origin of Product

United States

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